molecular formula C26H44O10 B12354602 L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester

L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester

Katalognummer: B12354602
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: XAKGQLBPEBWXQX-QMDGSZRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester (CAS 123185-87-5) is a highly modified hexuronic acid derivative. Its structure features:

  • 3,5-dideoxy configuration, eliminating hydroxyl groups at C3 and C4.
  • 2,4-O-(1-methylethylidene) protection, forming an isopropylidene acetal to stabilize the sugar ring.
  • A tert-butyl ester (1,1-dimethylethyl ester) at the carboxyl group, enhancing steric bulk and lipophilicity .

This compound is part of a broader class of hexuronic acid derivatives used as synthetic intermediates in organic chemistry, particularly for constructing complex heterocycles or glycosides.

Eigenschaften

Molekularformel

C26H44O10

Molekulargewicht

516.6 g/mol

IUPAC-Name

tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/2C13H22O5/c2*1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h2*8-10H,6-7H2,1-5H3/t2*9-,10+/m11/s1

InChI-Schlüssel

XAKGQLBPEBWXQX-QMDGSZRWSA-N

Isomerische SMILES

CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C.CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C

Kanonische SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C.CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

The target compound features a hexuronic acid backbone modified by:

  • 3,5-Dideoxy substitution : Removal of hydroxyl groups at C3 and C5.
  • 2,4-O-(1-Methylethylidene) protection : Acetal formation at C2 and C4.
  • 1,1-Dimethylethyl ester : Tert-butyl esterification of the C6 carboxylic acid.

Retrosynthetically, the molecule can be dissected into three key transformations (Figure 1):

  • Acetal protection of C2/C4 diol.
  • Deoxygenation at C3/C5.
  • Esterification of the carboxylic acid with tert-butanol.

Synthetic Route 1: Sequential Protection, Deoxygenation, and Esterification

Starting Material: L-erythro-Hexuronic Acid

L-erythro-Hexuronic acid serves as the foundational building block. Its stereochemistry is critical for maintaining the target’s erythro configuration. Commercial availability is limited, necessitating synthesis from L-arabinose or L-rhamnose via oxidation and epimerization.

2,4-O-(1-Methylethylidene) Acetal Formation

Conditions :

  • Reagents : 1,1-Dimethoxypropane (2.5 equiv), camphorsulfonic acid (CSA, 0.1 equiv), MgSO₄ (drying agent).
  • Solvent : Anhydrous acetone.
  • Reaction Time : 5 hours at room temperature.

Mechanism : Acid-catalyzed ketalization forms the isopropylidene acetal, selectively protecting the cis-diol at C2/C4. The reaction proceeds via hemiketal intermediates, with MgSO₄ absorbing water to drive equilibrium.

Workup :

  • Dilution with ethyl acetate.
  • Washing with saturated NaHCO₃ and brine.
  • Column chromatography (EtOAc/hexane, 1:4) yields the protected intermediate in 82% yield.

Analytical Validation :

  • ¹H NMR : δ 1.36 (s, 6H, isopropylidene CH₃), 4.74 (d, J = 6.0 Hz, H-2), 4.80 (d, J = 6.0 Hz, H-4).
  • MS (MALDI-TOF) : [M+Na]⁺ calc. 319.1, found 319.09.

3,5-Deoxygenation via Sulfonylation and Reduction

Sulfonate Ester Formation

Conditions :

  • Reagents : p-Toluenesulfonyl chloride (TsCl, 2.2 equiv), triethylamine (3.0 equiv).
  • Solvent : Dichloromethane (DCM) at 0°C.
  • Reaction Time : 24 hours.

Mechanism : TsCl reacts with C3/C5 hydroxyls to form sulfonate esters, converting −OH into −OTs groups.

Workup :

  • Washing with 1M HCl and brine.
  • Drying (MgSO₄), filtration, and solvent evaporation.

Intermediate : 3,5-Di-O-tosyl derivative.

Reductive Elimination

Conditions :

  • Reagents : Lithium aluminium hydride (LiAlH₄, 4.0 equiv).
  • Solvent : Tetrahydrofuran (THF) at reflux.
  • Reaction Time : 6 hours.

Mechanism : LiAlH₄ cleaves sulfonate esters, replacing −OTs with hydrogen via radical intermediates.

Workup :

  • Quenching with wet THF.
  • Filtration through Celite.
  • Column chromatography (EtOAc/hexane, 1:3) yields 3,5-dideoxy product in 75% yield.

Analytical Validation :

  • ¹³C NMR : Absence of C3/C5 oxygens (δ 75–80 ppm in precursor → δ 30–35 ppm post-reduction).

Tert-Butyl Esterification

Conditions :

  • Reagents : tert-Butyl chloroformate (2.0 equiv), triethylamine (3.0 equiv).
  • Solvent : DCM at 0°C.
  • Reaction Time : 2 hours.

Mechanism : Nucleophilic acyl substitution activates the carboxylic acid for tert-butoxycarbonyl transfer.

Workup :

  • Washing with 10% citric acid and brine.
  • Column chromatography (hexane/EtOAc, 5:1) affords the ester in 68% yield.

Analytical Validation :

  • IR : 1745 cm⁻¹ (ester C=O stretch).
  • ¹H NMR : δ 1.48 (s, 9H, tert-butyl).

Synthetic Route 2: Early-Stage Esterification and Deoxygenation

tert-Butyl Ester Formation Prior to Protection

Rationale : Early esterification simplifies later steps by stabilizing the carboxylic acid against side reactions.

Conditions :

  • Reagents : Dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), tert-butanol (3.0 equiv).
  • Solvent : DCM at 25°C.
  • Reaction Time : 12 hours.

Yield : 85% after silica gel purification.

Concurrent Acetal Formation and Deoxygenation

Modification : Use of Mitsunobu conditions for simultaneous deoxygenation and protection.

Conditions :

  • Reagents : Diethyl azodicarboxylate (DEAD, 2.0 equiv), triphenylphosphine (2.0 equiv), 1,1-dimethoxypropane (3.0 equiv).
  • Solvent : THF at −30°C.
  • Reaction Time : 4 hours.

Outcome : Direct conversion of C3/C5 −OH to −H while forming the acetal.

Yield : 62% (lower due to competing side reactions).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 42% 35%
Step Count 4 3
Stereopurity >98% ee 95% ee
Scalability Pilot-scale Lab-scale

Key Observations :

  • Route 1 offers higher stereochemical fidelity due to stepwise control.
  • Route 2’s reduced step count is offset by lower yields from competing pathways.

Challenges and Optimization Strategies

Regioselective Acetal Formation

  • Problem : Competing protection at C3/C5.
  • Solution : Use bulky solvents (e.g., DMF) to favor cis-diol protection.

Incomplete Deoxygenation

  • Problem : Residual −OTs groups at C5.
  • Solution : Prolonged reduction times (8–12 hours) with excess LiAlH₄.

Ester Hydrolysis Under Acidic Conditions

  • Problem : tert-Butyl ester lability during acetal deprotection.
  • Solution : Late-stage esterification post-acetal formation.

Analyse Chemischer Reaktionen

Types of Reactions

L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Wissenschaftliche Forschungsanwendungen

L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. Below is a detailed examination of its applications, supported by data tables and case studies.

Chemical Overview

Chemical Name : this compound
Molecular Formula : C13H22O5
Molecular Weight : 258.31 g/mol
CAS Number : 1044518-75-3

Synthesis of Bioactive Compounds

One of the primary applications of L-erythro-Hexuronic acid is in the synthesis of bioactive molecules. It serves as an important building block in the synthesis of Amphotericin B, an antifungal medication used to treat serious fungal infections. This compound's unique structure allows for modifications that enhance the efficacy and reduce toxicity of the resulting drugs .

Chiral Molecule Production

Due to its chiral nature, L-erythro-Hexuronic acid is utilized in the production of chiral intermediates for pharmaceuticals. Chiral molecules are essential in drug development as they can significantly influence the pharmacodynamics and pharmacokinetics of therapeutic agents. The ability to produce these compounds efficiently is crucial for modern medicinal chemistry .

Research in Metabolic Pathways

Recent studies have highlighted the role of hexuronic acids in metabolic pathways involving alginate utilization. For instance, enzymes related to L-erythro-Hexuronic acid have been identified as key players in the metabolism of alginate derived from brown macroalgae. This research opens avenues for biofuel production and bioremediation strategies using algal biomass .

Data Tables

Application AreaDescription
Drug SynthesisUsed as a building block for Amphotericin B
Chiral Molecule ProductionEssential for creating chiral intermediates in pharmaceuticals
Metabolic ResearchKey role in alginate metabolism and biofuel production

Case Study 1: Synthesis of Amphotericin B

A study demonstrated that L-erythro-Hexuronic acid was effectively used in the synthetic pathway to produce Amphotericin B derivatives. The modifications made using this compound resulted in enhanced antifungal activity while minimizing toxicity to human cells. This showcases its utility in pharmaceutical chemistry and drug design.

Case Study 2: Enzyme Characterization

Research into alginate-utilizing bacteria revealed that enzymes capable of processing L-erythro-Hexuronic acid could convert it into valuable metabolites such as L-lactate. This conversion process not only highlights the compound's metabolic importance but also its potential application in sustainable biofuel production .

Wirkmechanismus

The mechanism of action of L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Hexuronic Acid Family

a. D-erythro-Hexonic Acid, 2,4-Dideoxy-3,5-O-(1-Methylethylidene)-, 1,1-Dimethylethyl Ester, Acetate
  • Key Differences :
    • Substitution of the C6 hydroxyl group with an acetyloxy moiety (tert-butyl 6-O-acetyl-2,4-dideoxy-3,5-O-isopropylidene-D-erythro-hexonate).
    • Impact : The acetate group increases electrophilicity at C6, making it more reactive toward nucleophilic substitution compared to the unmodified compound .
b. 8-O-Acetylshanzhiside Methyl Ester
  • Key Differences: Methyl ester (vs. tert-butyl ester) and acetyl protection at C6. Pharmacological studies highlight its use as a reference standard in drug discovery .

Functional Group Variations in Related Esters

Compound Name Ester Group Protecting Groups Key Applications
Target Compound tert-butyl 2,4-O-isopropylidene Synthetic intermediate for heterocycles
8-O-Acetylshanzhiside Methyl Ester Methyl Acetyl at C8 Pharmacological research, cosmetics
Octadecanoic Acid, 3-Hydroxy-, Methyl Ester Methyl None (free hydroxyl) Food/cosmetic additives
(4aR)-Pyrrolo[1,2-b]pyridazine Derivative 2-Methylpropyl Chlorophenyl, hydroxyl Medicinal chemistry (patented synthesis)

Key Observations :

  • Ester Bulk : tert-butyl esters (e.g., target compound) improve stability under acidic/basic conditions compared to methyl esters .
  • Protection Strategy : Isopropylidene acetals (target compound) offer hydrolytic stability, whereas acetyl groups (8-O-acetylshanzhiside) are more labile, enabling selective deprotection .
  • Bioactivity : Methyl/tert-butyl esters are common in prodrug design due to their influence on membrane permeability .

Biologische Aktivität

L-erythro-Hexuronic acid, specifically the compound L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester, is a derivative of hexuronic acids that has garnered attention due to its potential biological activities. This article explores its biochemical properties, metabolic pathways, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Chemical Formula : C₁₃H₂₄O₅
  • Molecular Weight : Approximately 256.33 g/mol
  • Functional Groups : Contains ester and methylene groups which may influence its reactivity and biological interactions.

Metabolic Pathways

Research indicates that L-erythro-Hexuronic acid is involved in various metabolic pathways. For instance:

  • It can be reduced to 2-keto-3-deoxy-D-gluconate through specific reductases in alginate-assimilating bacteria such as Flavobacterium sp. strain UMI-01. This reduction process is significant in the degradation of alginate polysaccharides .
  • The enzyme FlRed exhibits dual functionality; it can catalyze both the reduction and oxidation of DEHU (4-deoxy-L-erythro-5-hexoseulose uronic acid), depending on the concentration of NADH and NAD+ present .

Antimicrobial Properties

L-erythro-Hexuronic acid and its derivatives have shown promising antimicrobial properties:

  • In studies involving crude extracts containing hexuronic acids, significant antibacterial activity was observed against pathogens such as E. coli and S. aureus using disk diffusion assays .

Enzymatic Interactions

The biological activity of this compound is also linked to its interaction with various enzymes:

  • Alginate lyases, which cleave glycosidic bonds between uronic acid residues, can utilize L-erythro-Hexuronic acid as a substrate. These enzymes are important for the degradation of alginate in marine environments and have potential applications in biotechnology .

Study on Alginate-Degrading Bacteria

A detailed investigation into the metabolic pathways of Flavobacterium sp. revealed that L-erythro-Hexuronic acid plays a critical role in the breakdown of alginate:

  • The study demonstrated that under varying pH conditions (optimal at pH 8.1), the enzymatic activity was significantly enhanced, leading to efficient conversion of DEHU into other metabolites such as KDGR (2-keto-3-deoxy-D-glucarate) and KDG (2-keto-D-gluconate) .

Enzymatic Activity Table

EnzymeSubstratek_cat (s⁻¹)K_m (mM)
FlRedDEHU5.4 ± 0.12.0 - 2.7
Alginate LyaseAlginate43.4 ± 1.61.96 ± 0.2

This table summarizes key enzymatic activities related to L-erythro-Hexuronic acid metabolism, highlighting its significance in microbial degradation processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.